
碘化去甲喹啉
描述
Dequalinium iodide is a useful research compound. Its molecular formula is C30H40I2N4 and its molecular weight is 710.5 g/mol. The purity is usually 95%.
The exact mass of the compound Dequalinium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dequalinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dequalinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌作用
碘化去甲喹啉已被用于开发一种靶向线粒体的乳剂,用于癌症治疗 . 该乳剂由去甲喹啉 (DQA) 和 α-生育酚琥珀酸酯 (α-TOS) 组成,显示出靶向线粒体和治疗癌症的巨大潜力 . 该乳剂有效地抑制了 3D 模型中的球体生长,并阻止了移植到斑马鱼幼虫上的 HeLa 细胞的生长 .
靶向线粒体
碘化去甲喹啉已被用于开发一种靶向线粒体的乳剂 . 该乳剂由去甲喹啉 (DQA) 和 α-生育酚琥珀酸酯 (α-TOS) 组成,显示出更高的稳定性和有效靶向线粒体的能力 .
抗真菌特性
碘化去甲喹啉以其抗真菌特性而闻名 . 它可用于治疗与真菌感染相关的疾病 .
抗寄生虫特性
碘化去甲喹啉还具有抗寄生虫特性 . 它可用于治疗寄生虫感染 .
抗病毒特性
碘化去甲喹啉以其抗病毒特性而闻名 . 它可用于治疗病毒感染 .
神经保护特性
碘化去甲喹啉具有神经保护特性 . 它可用于治疗神经系统疾病 .
药物和基因递送系统
由于其灵活的结构,碘化去甲喹啉已被研究用于构建药物和基因递送系统 .
抗菌剂和消毒剂
碘化去甲喹啉最初于 1950 年代用作抗菌剂和消毒剂,现在仍然存在于各种非处方产品中,用于治疗口腔感染和炎症 . 它还用于阴道片剂,用于治疗细菌性阴道病 .
作用机制
Target of Action
Dequalinium iodide is a quaternary ammonium cation antimicrobial agent . It is an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .
Mode of Action
Dequalinium iodide has multiple modes of action. It absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability . It is taken up by the bacteria rapidly . Once inside the bacteria, dequalinium iodide denatures proteins involved in the respiratory chain and glycolysis of bacteria .
Biochemical Pathways
Dequalinium iodide exhibits anticancer activity in human leukemia cells by altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promoting apoptosis of leukemic cells . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C .
Pharmacokinetics
It is known that dequalinium iodide is used in several over-the-counter (otc) products to treat mouth infections and inflammation, such as tonsillitis, pharyngitis, and gingivitis . As vaginal tablets, dequalinium iodide is indicated for the treatment of bacterial vaginosis in adult women under 55 years of age .
Result of Action
The result of dequalinium iodide’s action is the effective treatment of various infections. It is used to treat common infections of the mouth and throat, as well as vaginal candidiasis . It is also used in various OTC products to treat conditions of oral infections and inflammation .
生化分析
Biochemical Properties
Dequalinium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It disrupts bacterial cell permeability by absorbing into the bacterial cell surface and diffusing through the cell wall . Once inside the bacteria, dequalinium iodide denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis . Additionally, it inhibits bacterial F1-ATPase, blocking mitochondrial ATP synthesis and glucose metabolism .
Cellular Effects
Dequalinium iodide exerts profound effects on various cell types and cellular processes. It disrupts bacterial cell permeability, leading to rapid uptake by bacteria and subsequent denaturation of proteins involved in essential metabolic pathways . This disruption interferes with bacterial cell metabolism and ribosomal protein synthesis, ultimately inhibiting bacterial growth . Dequalinium iodide also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent antimicrobial agent .
Molecular Mechanism
The molecular mechanism of dequalinium iodide involves its absorption into the bacterial cell surface and diffusion through the cell wall . Once inside the bacteria, it denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis . By inhibiting bacterial F1-ATPase, dequalinium iodide blocks mitochondrial ATP synthesis and glucose metabolism . These actions collectively contribute to its antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dequalinium iodide change over time. It is rapidly taken up by bacteria, leading to immediate disruption of bacterial cell permeability and metabolism . Over time, dequalinium iodide may degrade, potentially reducing its antimicrobial efficacy.
Dosage Effects in Animal Models
The effects of dequalinium iodide vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At high doses, dequalinium iodide can cause damage to the liver and kidneys, leading to renal and hepatic failure . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
Dequalinium iodide is involved in several metabolic pathways, primarily targeting bacterial cell metabolism. It interferes with the respiratory chain and glycolysis, disrupting ATP synthesis and glucose metabolism . By inhibiting bacterial F1-ATPase, dequalinium iodide blocks mitochondrial ATP synthesis, further impairing bacterial energy production . These actions collectively contribute to its antimicrobial properties.
Transport and Distribution
Dequalinium iodide is transported and distributed within cells and tissues through its amphipathic cationic structure . It interacts with bacterial cell surfaces, diffuses through cell walls, and accumulates within bacterial cells . This distribution allows dequalinium iodide to effectively target and disrupt bacterial cell metabolism and growth .
Subcellular Localization
Dequalinium iodide localizes within bacterial cells, primarily targeting the cell membrane and intracellular metabolic pathways . Its amphipathic cationic structure facilitates its absorption into bacterial cell surfaces and diffusion through cell walls . Once inside, dequalinium iodide denatures proteins involved in essential metabolic pathways, inhibiting bacterial growth and metabolism .
属性
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPITUAZUILEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
710.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-42-3 | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


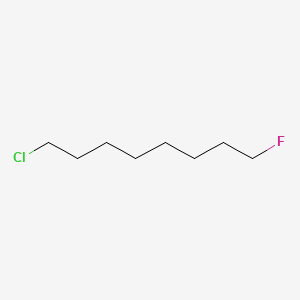
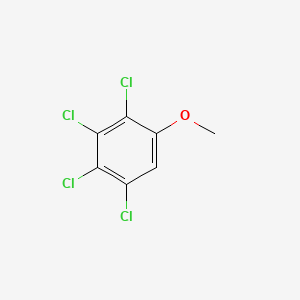


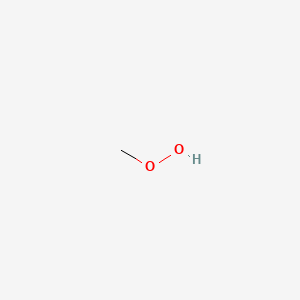
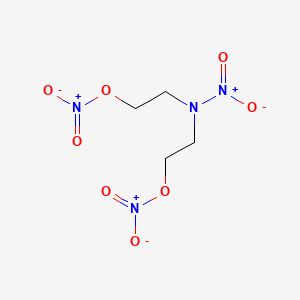
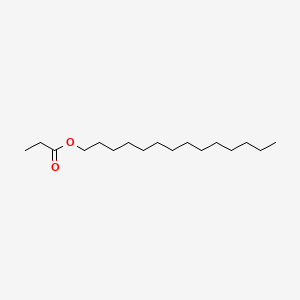
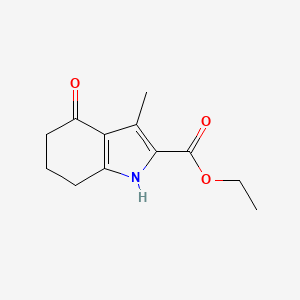
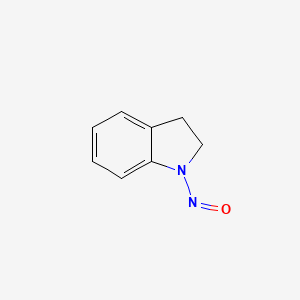


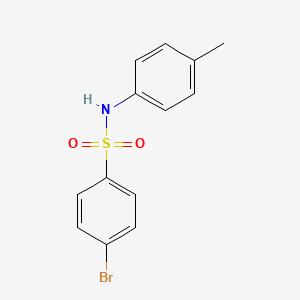
![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)
